molecular formula C6HF11O B3042113 (4H-Octafluorobutyl)trifluorooxirane CAS No. 50838-66-9

(4H-Octafluorobutyl)trifluorooxirane

Cat. No. B3042113
CAS RN: 50838-66-9
M. Wt: 298.05 g/mol
InChI Key: HEOHDUODTKFWBO-UHFFFAOYSA-N
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Description

“(4H-Octafluorobutyl)trifluorooxirane” is a chemical compound with the CAS Number: 50838-66-9 . It has a molecular weight of 298.06 and its IUPAC name is 2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane .


Molecular Structure Analysis

The InChI code for “(4H-Octafluorobutyl)trifluorooxirane” is 1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Catalysis

(4H-Octafluorobutyl)trifluorooxirane is utilized as a catalyst in various chemical reactions due to its unique molecular structure. Its fluorinated nature enhances its reactivity and stability, making it an effective catalyst in polymerization and oxidation reactions. Researchers have explored its use in the synthesis of fluorinated polymers and other complex organic compounds .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the pharmaceutical industry. Its ability to introduce fluorine atoms into organic molecules is crucial for the development of drugs with improved metabolic stability and bioavailability. It is particularly useful in the synthesis of antiviral and anticancer agents, where fluorine atoms can enhance the efficacy of the drugs .

Solvent Applications

Due to its high chemical stability and low reactivity, (4H-Octafluorobutyl)trifluorooxirane is used as a solvent in various chemical processes. Its fluorinated structure allows it to dissolve a wide range of substances, making it an ideal solvent for reactions involving highly reactive or sensitive compounds. It is also used in the purification and extraction of specific chemical components.

Material Science

In material science, (4H-Octafluorobutyl)trifluorooxirane is employed in the development of advanced materials with unique properties. Its incorporation into polymers and coatings can impart hydrophobic and oleophobic characteristics, enhancing the durability and performance of materials used in harsh environments. This makes it valuable in the production of protective coatings and advanced composites .

Environmental Chemistry

The compound is also studied for its potential applications in environmental chemistry. Its stability and reactivity make it suitable for use in the degradation of environmental pollutants. Researchers are investigating its role in the breakdown of persistent organic pollutants (POPs) and other hazardous substances, contributing to cleaner and safer environments .

Analytical Chemistry

In analytical chemistry, (4H-Octafluorobutyl)trifluorooxirane is used as a reagent for the detection and quantification of various chemical species. Its unique properties allow it to react selectively with specific analytes, facilitating their identification and measurement in complex mixtures. This application is particularly important in the fields of forensic science and environmental monitoring .

Sigma-Aldrich Sigma-Aldrich Sigma-Aldrich Sigma-Aldrich Sigma-Aldrich Sigma-Aldrich

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “(4H-Octafluorobutyl)trifluorooxirane” can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOHDUODTKFWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4H-Octafluorobutyl)trifluorooxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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